molecular formula C15H9F7N2OS3 B4591106 N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA

N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA

Cat. No.: B4591106
M. Wt: 462.4 g/mol
InChI Key: FNXHNWLVEKCMSD-UHFFFAOYSA-N
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Description

N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA is a synthetic organic compound characterized by the presence of a heptafluoropropyl group and a thiourea moiety

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA typically involves the reaction of a heptafluoropropylthiol with a thiourea derivative. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts like acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Trifluoromethyl)phenyl)-N’-(2-thienylcarbonyl)thiourea: Similar structure but with a trifluoromethyl group instead of a heptafluoropropyl group.

    N-(3-(Pentafluoroethyl)phenyl)-N’-(2-thienylcarbonyl)thiourea: Contains a pentafluoroethyl group.

Uniqueness

N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N’-(2-THIENYLCARBONYL)THIOUREA is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics.

Properties

IUPAC Name

N-[[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F7N2OS3/c16-13(17,14(18,19)20)15(21,22)28-9-4-1-3-8(7-9)23-12(26)24-11(25)10-5-2-6-27-10/h1-7H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXHNWLVEKCMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F7N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
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N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA
Reactant of Route 4
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PH)-N'-(2-THIENYLCARBONYL)THIOUREA

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